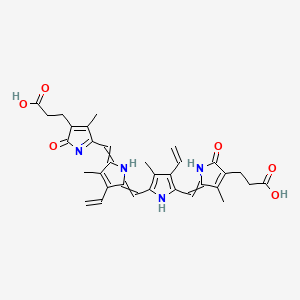

Biliverdin Ix Gamma Chromophore

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

20890-42-0 |

|---|---|

Molecular Formula |

C33H34N4O6 |

Molecular Weight |

582.6 g/mol |

IUPAC Name |

3-[5-[[5-[[5-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-3-ethenyl-4-methylpyrrol-2-ylidene]methyl]-3-ethenyl-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-2-oxopyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H34N4O6/c1-7-20-16(3)24(13-26-18(5)22(32(42)36-26)9-11-30(38)39)34-28(20)14-25-17(4)21(8-2)29(35-25)15-27-19(6)23(33(43)37-27)10-12-31(40)41/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,43)(H,38,39)(H,40,41) |

InChI Key |

UUFLRMFQCAHBMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)CCC(=O)O)N3)C)C=C)C)C=C)CCC(=O)O |

Origin of Product |

United States |

Molecular Architecture and Conformational Dynamics of Biliverdin Ix Gamma Chromophore

Detailed Structural Elucidation of the Biliverdin (B22007) IX Gamma Chromophore Moiety

The fundamental structure of the biliverdin IX gamma chromophore is built upon a tetrapyrrole framework, characterized by specific configurations of its exocyclic double bonds.

Conformational Analysis and Interconversion Mechanisms

The flexibility of the Bv-IXγ chromophore allows it to adopt various three-dimensional conformations, which are essential for its biological activity.

Cyclic Helical Geometry and Syn/Anti Conformations

Due to the steric hindrance between the substituents on the pyrrole (B145914) rings, the linear tetrapyrrole chain of biliverdin IXγ tends to adopt a helical, or "lock-washer," conformation rather than a planar one. nih.gov This helical arrangement can exist in two enantiomeric forms, designated as P (plus) for a right-handed helix and M (minus) for a left-handed helix. nih.gov

Furthermore, the relative orientation of the individual pyrrole rings with respect to each other gives rise to syn and anti conformations. These conformations describe the arrangement around the single bonds linking the pyrrole rings. The interconversion between these different helical and syn/anti conformations is a key aspect of the chromophore's dynamic nature.

Factors Governing Conformational Preferences in Solution and Bound States

The conformational equilibrium of the Bv-IXγ chromophore is highly sensitive to its environment.

In solution, several factors influence the preferred conformation:

Solvent Polarity: The polarity of the solvent can affect the stability of different conformers. researchgate.netnih.gov Changes in solvent polarity can lead to shifts in the absorption and emission spectra of the chromophore, indicating a change in the predominant conformation. nih.gov

Solvent Viscosity: The viscosity of the solvent can impact the rate of conformational changes. nih.gov In more viscous media, the interconversion between different conformers may be slowed down.

pH: Variations in pH can alter the protonation state of the propionic acid side chains and the nitrogen atoms of the pyrrole rings, thereby influencing the intramolecular hydrogen bonding network and, consequently, the conformational preferences. researchgate.net

When bound to a protein, the conformational landscape of the Bv-IXγ chromophore is significantly restricted. The specific interactions with amino acid residues within the binding pocket of the protein dictate a particular conformation. nih.govresearchgate.net For instance, in biliverdin-binding proteins like certain photoreceptors, the protein environment stabilizes a specific conformation of the chromophore that is optimal for its light-sensing function. nih.gov This protein-induced conformational lock is crucial for the biological activity of the chromophore.

Activation Barriers and Rates of Conformational Interconversion

The interconversion between different conformations of the Bv-IXγ chromophore involves surmounting specific energy barriers. The rates of these interconversions can vary over a wide range, from picoseconds to seconds, depending on the specific conformational change and the environmental conditions.

The table below summarizes key research findings related to the conformational dynamics of biliverdin chromophores.

| Parameter | Observation | Significance |

| Conformational Isomers | Existence of multiple helical (P/M) and syn/anti conformers. | Provides a basis for the chromophore's adaptability to different protein environments. |

| Influence of Solvent | Solvent polarity and viscosity affect conformational equilibrium and interconversion rates. nih.gov | Highlights the role of the microenvironment in modulating chromophore structure and function. |

| Protein Binding | The protein environment stabilizes a specific, biologically active conformation. nih.gov | Demonstrates the principle of conformational selection in biomolecular recognition. |

| Photoisomerization | Light absorption can induce Z to E isomerization of the exocyclic double bonds. | Forms the basis of the light-sensing capabilities of biliverdin-based photoreceptors. |

Protonation States and Their Impact on Chromophore Properties

The protonation state of the this compound, a linear tetrapyrrole, is a critical determinant of its electronic structure and, consequently, its photophysical and photochemical properties. The ability of the four pyrrole nitrogen atoms to accept or donate protons allows the chromophore to exist in various protonation forms, each with a unique spectroscopic signature and reactivity. This section explores the specific protonation states of the pyrrole rings and the influence of the local environment on their equilibrium.

Identification of Pyrrole Ring Protonation Forms

The this compound consists of four pyrrole rings (commonly labeled A, B, C, and D) linked by methine bridges. drugbank.com Each pyrrole ring contains a nitrogen atom that can be protonated or deprotonated. While it is often assumed that the chromophore is fully protonated within its biological environment, detailed computational studies have systematically investigated other possibilities to understand their relative stabilities and contributions. nih.govjyu.fi

Research on the closely related biliverdin IXα chromophore within bacteriophytochromes has identified five most probable protonation patterns. jyu.fi These computational models are essential for interpreting experimental data and understanding the chromophore's behavior. jyu.fi The primary forms considered are:

Fully Protonated (all-prot): All four nitrogen atoms on the pyrrole rings are protonated. This state is widely considered the dominant and most stable form in the protein binding pocket. nih.govjyu.fi

Deprotonated Ring A (deprot-A): The nitrogen on the A ring is deprotonated, while rings B, C, and D remain protonated. jyu.fi

Deprotonated Ring B (deprot-B): The nitrogen on the B ring is deprotonated, with rings A, C, and D protonated. jyu.fi

Deprotonated Ring C (deprot-C): The nitrogen on the C ring is deprotonated, while rings A, B, and D are protonated. jyu.fi Resonance Raman studies have suggested that the C ring nitrogen, in particular, remains protonated in both the red-absorbing (Pr) and far-red-absorbing (Pfr) states of phytochromes. jyu.fi

Deprotonated Ring D (deprot-D): The nitrogen on the D ring is deprotonated, with the other three rings protonated. While the fully protonated form is dominant, studies suggest that a minor population of chromophores with a deprotonated D-ring could exist. nih.govjyu.fi This minor population may be responsible for certain spectroscopic features, such as the red-shifted tail observed in absorption spectra. nih.govfigshare.com

The table below summarizes these identified protonation states.

| Protonation Form | Ring A | Ring B | Ring C | Ring D | Prevalence |

| all-prot | Protonated | Protonated | Protonated | Protonated | Dominant form nih.govjyu.fi |

| deprot-A | Deprotonated | Protonated | Protonated | Protonated | Investigated, less probable jyu.fi |

| deprot-B | Protonated | Deprotonated | Protonated | Protonated | Investigated, less probable jyu.fi |

| deprot-C | Protonated | Protonated | Deprotonated | Protonated | Investigated, less probable jyu.fi |

| deprot-D | Protonated | Protonated | Protonated | Deprotonated | Possible minor population nih.govfigshare.com |

Influence of pH and Environment on Protonation Equilibria

The equilibrium between the different protonation states of the this compound is highly sensitive to its immediate surroundings, particularly the protein binding pocket in phytochromes and the ambient pH. chemrxiv.org

While direct experimental titration to determine the pKa values of individual pyrrole nitrogens within the protein is challenging, computational models typically assume a standard physiological pH of 7 for simulations. nih.gov A change in the chromophore's protonation state could, in turn, affect the pKa values of the surrounding amino acid residues, suggesting a complex interplay between the chromophore and the protein matrix. nih.gov The environment's geometrical constraints also play a role in the chromophore's dynamics, where the protein structure imposes restrictions that can modify photoisomerization pathways and excited-state lifetimes. chemrxiv.org

The influence of the environment on protonation is directly linked to the chromophore's spectral properties. Calculations have shown that the protonation state significantly affects the absorption maxima. For example, a scenario where the D-ring becomes deprotonated during the transition from the Pr to the Pfr state could account for a significant red-shift of 43 nm in the absorption maximum, which aligns well with experimental observations. nih.gov

The table below details the influence of the environment on the chromophore's protonation and properties.

| Environmental Factor | Influence | Effect on Chromophore Properties | Supporting Residues |

| Protein Binding Pocket | Stabilizes specific protonation states through hydrogen bonds and salt bridges. nih.gov | Maintains the dominant fully protonated state and influences conformational stability. nih.gov | Arg254, Tyr216, Ser274, His260 nih.gov |

| Geometrical Constraints | The protein structure restricts the movement of the pyrrole rings. chemrxiv.org | Modifies photoisomerization reaction channels and excited-state lifetimes. chemrxiv.org | N/A |

| pH | Affects the protonation/deprotonation equilibrium of pyrrole nitrogens and protein residues. nih.gov | Changes in pH can shift the equilibrium, although studies are often performed at a fixed pH of 7. nih.gov | N/A |

| Deprotonation of D-ring | A minor population with a deprotonated D-ring may exist. nih.govjyu.fi | Contributes to a red-shifted tail in the absorption spectrum and may explain large red shifts (e.g., 43 nm) in photo-conversion. nih.gov | N/A |

Biosynthesis and Enzymology of Biliverdin Ix Gamma Chromophore

Heme Oxygenase (HO) Pathways and Regiospecificity in Biliverdin (B22007) Production

Heme oxygenase (HO) is the enzyme responsible for the degradation of heme into biliverdin, carbon monoxide, and free iron. nih.gov The reaction is an oxidative cleavage of the porphyrin ring of heme. The regiospecificity of this cleavage, meaning which of the four methine bridges (α, β, γ, or δ) is cleaved, determines the resulting biliverdin isomer.

The degradation of heme is a multi-step process. In the canonical pathway that produces biliverdin IXα, the reaction proceeds through three sequential monooxygenase reactions. nih.gov This begins with the regioselective hydroxylation of the α-meso carbon of the heme, forming meso-hydroxyheme. This intermediate is then converted to verdoheme, with the release of carbon monoxide. Finally, the iron is released from verdoheme, and the macrocycle is cleaved to yield biliverdin. nih.gov

While most vertebrate heme oxygenases are highly specific for the α-methine bridge, the formation of the IXγ isomer, or pterobilin, involves the cleavage of the γ-methine bridge of protoporphyrin IX. eje.cz In some insects, such as the kissing-bug Rhodnius prolixus, heme degradation follows a complex pathway that results in a modified form of biliverdin IXγ, specifically dicysteinyl-biliverdin IXγ. nih.govnih.gov The precise mechanistic details of the enzymatic reaction leading to the γ-isomer are not as well-defined as the α-isomer pathway. However, it is understood that the process starts with protoporphyrin IX. wikipedia.org

It is also noteworthy that a mixture of all four biliverdin isomers, including the γ-isomer, can be produced through the chemical-coupled oxidation of heme in the presence of a reductant and oxygen, without enzymatic catalysis. ucdavis.edufrontiersin.org

The enzymatic control of which biliverdin isomer is formed lies in the active site of the heme oxygenase enzyme. The structure of the enzyme's active site dictates how the heme molecule binds and which meso-carbon is exposed for oxidative attack. In canonical heme oxygenases that produce the IXα isomer, the enzyme's structure ensures the specific presentation of the α-methine bridge to the catalytic machinery. nih.gov

For the formation of other isomers, the heme molecule must be oriented differently within the active site. For instance, the enzyme PigA from Pseudomonas aeruginosa produces biliverdin IXβ and IXδ because the heme substrate is rotated by approximately 110 degrees within the active site compared to canonical HOs. expasy.orgqmul.ac.uk This altered positioning exposes the β and δ bridges for cleavage.

While the specific enzyme responsible for biliverdin IXγ formation in insects has not been fully characterized, it is hypothesized that a similar principle of controlled heme orientation within the active site is responsible for the γ-regiospecificity. mdpi.com In the butterfly Pieris brassicae, the biosynthesis of pterobilin (biliverdin IXγ) is known to proceed from protoporphyrin IX, indicating a defined enzymatic pathway. wikipedia.org

The specific heme oxygenase isoform that synthesizes biliverdin IXγ has not yet been definitively identified and characterized. mdpi.com While some heme oxygenases in insects are known to produce isomers other than the α-form, the enzyme responsible for pterobilin production remains elusive. ucdavis.edu

In contrast, the heme oxygenase isoforms responsible for producing other biliverdin isomers have been studied. For example:

Heme Oxygenase-1 (HO-1) and Heme Oxygenase-2 (HO-2) in mammals almost exclusively produce biliverdin IXα. nih.gov

PigA from Pseudomonas aeruginosa is a heme oxygenase that produces a mixture of biliverdin IXβ and IXδ. expasy.orgqmul.ac.uk

The cytosolic HMOX2 in Chlamydomonas reinhardtii can convert heme into α, β, and δ isoforms of biliverdin. frontiersin.orgnih.gov

The table below summarizes the known regiospecificity of different heme oxygenase isoforms.

| Heme Oxygenase Isoform | Organism/Group | Biliverdin Isomer(s) Produced |

| Heme Oxygenase-1 (HO-1) | Mammals | Biliverdin IXα |

| Heme Oxygenase-2 (HO-2) | Mammals | Biliverdin IXα |

| PigA | Pseudomonas aeruginosa | Biliverdin IXβ and IXδ |

| HMOX2 | Chlamydomonas reinhardtii | Biliverdin IXα, IXβ, and IXδ |

| Uncharacterized HO | Insects (e.g., butterflies) | Biliverdin IXγ (Pterobilin) |

Subsequent Enzymatic Transformations of Biliverdin Isomers

Once formed, biliverdin isomers can undergo further enzymatic transformations, primarily reductions, to produce other biologically important linear tetrapyrroles.

In photosynthetic organisms such as plants, algae, and cyanobacteria, biliverdin IXα is the precursor to phytochromobilin (PΦB) and phycocyanobilin (PCB). frontiersin.orgnih.gov These molecules function as chromophores in photoreceptor proteins (phytochromes) and light-harvesting pigment-protein complexes (phycobiliproteins), respectively.

The conversion of biliverdin to these photopigments involves specific reductases that act on the double bonds of the tetrapyrrole backbone. The synthesis of these bilins from biliverdin IXα is a critical process for light perception and photosynthesis in these organisms.

The reduction of biliverdin to PΦB and PCB is catalyzed by a superfamily of enzymes known as ferredoxin-dependent bilin reductases (FDBRs). frontiersin.orgnih.gov These enzymes utilize the reducing power of ferredoxin to carry out specific reductions of the biliverdin molecule.

Key examples of FDBRs include:

Phycocyanobilin:ferredoxin oxidoreductase (PcyA): This enzyme catalyzes the four-electron reduction of biliverdin IXα to produce phycocyanobilin.

Phytochromobilin:ferredoxin oxidoreductase (HY2): This enzyme catalyzes the two-electron reduction of biliverdin IXα to form phytochromobilin.

The catalytic mechanisms of these enzymes are complex, involving precise control of electron transfer from ferredoxin to the bilin substrate. The specificity of each FDBR determines which final photopigment is produced. While the reduction of biliverdin IXα is well-studied, the enzymatic reduction of the biliverdin IXγ isomer to similar photopigments has not been described. In mammals, biliverdin reductase (BVR) catalyzes the reduction of the γ-methene bridge of biliverdin IXα to produce bilirubin (B190676). nih.govpnas.orgnih.gov

Substrate Specificity and Promiscuity of Biliverdin Reductases (e.g., Biliverdin IX Beta Reductase (BLVRB) for Non-IXα Isomers)

The two major isoforms of biliverdin reductase, BLVRA and BLVRB, demonstrate significant differences in their preference for biliverdin isomers. BLVRA is highly specific for biliverdin IXα, the primary product of heme catabolism in adult mammals. nih.gov In contrast, BLVRB is more promiscuous and is capable of reducing the non-IXα isomers, including biliverdin IXβ, IXγ, and IXδ. nih.gov

Research has shown that human liver contains four forms of biliverdin reductase, designated as isozymes I, II, III, and IV. Isozymes III and IV are classified as biliverdin-IXα reductases and show a strong preference for the IXα isomer. Conversely, isozymes I and II are biliverdin-IXβ reductases (BLVRB) and effectively use biliverdin-IXβ, -IXγ, and -IXδ as substrates, but not biliverdin-IXα.

Studies on the substrate specificity of different molecular forms of rat liver biliverdin reductase have shown similar trends. Molecular form 1, the major form in a normal rat liver, preferentially reduces biliverdin IXα. In contrast, molecular forms 2 and 3 are more effective at reducing the β and γ isomers. Specifically, both forms 2 and 3 were found to reduce the XIIIγ isomer, albeit at a slower rate than the XIIIα and XIIIβ isomers, suggesting that the enzyme's specificity is related to the isomer type rather than the series (IX or XIII). nih.gov The presence of two propionate (B1217596) side chains in the biliverdin structure appears to be a crucial requirement for substrate activity. nih.gov

The kinetic properties of these enzymes have also been investigated. For human liver isozymes I and II (BLVRB), the apparent Michaelis constant (Km) for biliverdin-IXβ in the NADPH-dependent reaction was found to be 0.3 µM. For isozymes III and IV (BLVRA), the apparent Km values for biliverdin-IXα were 1.0 µM and 0.8 µM, respectively. These findings underscore the high affinity of BLVRB for the non-IXα isomers.

The promiscuity of BLVRB extends beyond biliverdin isomers. It has been identified as being identical to flavin reductase, an enzyme that reduces flavin substrates such as FMN and FAD. researchgate.net This broad substrate specificity is attributed to the structure of its active site, which can accommodate various molecules.

The table below summarizes the substrate specificity of human biliverdin reductase isozymes for different biliverdin IX isomers.

| Enzyme Isoform | Substrate: Biliverdin IXα | Substrate: Biliverdin IXβ | Substrate: Biliverdin IXγ | Substrate: Biliverdin IXδ |

| BLVRA (Isozymes III & IV) | Yes | No | No | No |

| BLVRB (Isozymes I & II) | No | Yes | Yes | Yes |

Spectroscopic and Photophysical Investigations of Biliverdin Ix Gamma Chromophore

Electronic Absorption and Emission Characteristics

The electronic properties of BV-IXγ are dominated by an extended π-conjugated system, which gives rise to strong absorptions in the visible and near-UV regions of the electromagnetic spectrum.

The absorption spectrum of biliverdin (B22007) IX isomers is characterized by two main bands: a sharp band in the near-UV region and a broad band in the red region of the visible spectrum. nih.gov The precise position of these absorption maxima (λmax) is highly sensitive to the chromophore's environment, including solvent polarity and pH.

In a neutral solvent like methanol (B129727), the free acid and dimethyl ester forms of biliverdin IX isomers display a sharp absorption band around 375 nm and a broader band at approximately 650 nm. nih.gov The environment's acidity significantly influences the long-wavelength band. The introduction of a strong acid, such as a tenfold molar excess of HCl in methanol, induces a notable bathochromic (red) shift of 35 to 50 nm in this band. This shift is accompanied by a near doubling of the maximum molar absorption coefficient, indicating a change in the electronic structure and conformation of the chromophore upon protonation. nih.gov

| Solvent Condition | Near-UV Band (λmax) | Visible Band (λmax) | Reference |

|---|---|---|---|

| Methanol (Neutral) | ~375 nm | ~650 nm | nih.gov |

| Methanol (Acidified with HCl) | ~375 nm | ~685-700 nm | nih.gov |

Fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. nih.gov The biliverdin IX chromophore is generally characterized by a low fluorescence quantum yield. researchgate.net This indicates that after excitation, the singlet excited state predominantly deactivates through non-radiative pathways, such as internal conversion and conformational changes, rather than by emitting a photon. researchgate.net

Despite the low yield, biliverdin IX isomers do exhibit fluorescence at ambient temperatures. researchgate.net The intensity of this emission can be significantly enhanced upon complexation with metal ions, such as zinc. This increase in fluorescence is often attributed to a decrease in the chromophore's flexibility upon metal binding, which restricts non-radiative decay channels. researchgate.net

The determination of absolute fluorescence quantum yields can be complex, often requiring comparison to a standard with a known quantum yield or using specialized equipment like an integrating sphere. researchgate.net For compounds with very low yields, precise measurement is particularly challenging. nih.gov

When biliverdin IX chromophores are bound to proteins, their spectroscopic properties are often dramatically altered. These changes provide a window into the nature of the chromophore-protein binding pocket and the interactions that stabilize specific conformations.

In bacteriophytochromes, which utilize a related biliverdin IXα chromophore, the protein environment plays a crucial role in tuning the absorption spectrum. jyu.fi Interactions within the binding pocket, including the protonation state of the chromophore itself, dictate the final spectral properties. jyu.fi While the fully protonated form of the chromophore often dominates, minor populations of deprotonated forms can contribute to features like red-shifted tails in the absorption spectra. jyu.fi

Chiroptical Spectroscopy for Stereochemical and Conformational Analysis

Chiroptical techniques, which measure the differential interaction of a molecule with left and right circularly polarized light, are exceptionally sensitive to the three-dimensional structure of chiral molecules. Although biliverdin itself is achiral, it can adopt helical conformations of either P (plus) or M (minus) helicity, becoming chiral. Chiroptical methods can be used to study these conformations, particularly when the chromophore is bound within a chiral environment like a protein or when complexed with other molecules. nih.govnih.gov

Electronic circular dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-visible region. For biliverdin, the ECD spectrum is a sensitive probe of its helical conformation. nih.gov When biliverdin is placed in a chiral environment, such as a solution with poly-L-lysine, it can be induced to adopt a specific helicity (e.g., M-helicity), giving rise to a distinct ECD signal. nih.gov

The complexation of biliverdin with metal ions can significantly alter its ECD spectrum. Studies have shown that biliverdin forms monomeric complexes with metals like Cu, Cd, and Zn. nih.gov For most of these metal complexes, the sign of the ECD pattern remains the same, suggesting the chromophore retains its preferred helicity. However, the complex with zinc (Zn) is a notable exception, showing an inverted ECD signal. This inversion is interpreted as the chromophore adopting the opposite helicity upon binding to zinc, a highly specific interaction. nih.gov

Vibrational circular dichroism (VCD) extends chiroptical analysis to the infrared region, probing the stereochemistry associated with molecular vibrations. VCD is also highly sensitive to the spatial structure of the biliverdin chromophore. nih.gov

Correlation between Chiroptical Signatures and Chromophore Helicity

The distinct three-dimensional arrangement of the biliverdin IX γ chromophore, characterized by a helical screw-like shape, gives rise to specific chiroptical properties that can be observed using techniques like circular dichroism (CD) spectroscopy. The helical conformation of the molecule means it lacks a plane of symmetry, making it chiral. This chirality is directly reflected in its interaction with circularly polarized light.

Photochemical Dynamics and Photoisomerization Processes

The events immediately following the absorption of light by the biliverdin chromophore are exceedingly fast and have been elucidated using time-resolved spectroscopic techniques, such as femtosecond transient absorption. rsc.orgrsc.org Studies on biliverdin dimethyl ester (BVE), a derivative of biliverdin, provide a detailed picture of the excited-state relaxation pathways. rsc.orgrsc.org These investigations reveal that the environment, particularly the type of solvent, plays a critical role in the deactivation channels of the excited state. rsc.orgrsc.org

In aprotic solvents, where interactions like hydrogen bonding with the solvent are minimal, the excited-state population undergoes a very rapid, non-radiative decay with a time constant of approximately 2 picoseconds (ps), which accounts for about 95% of the population loss. rsc.org A much smaller, minor decay pathway with a ~30 ps lifetime is also observed, which is associated with an emissive state. rsc.org

The dynamics become more complex in protic solvents due to hydrogen bonding interactions between the chromophore and the solvent. rsc.org In this environment, the ~2 ps decay pathway becomes a minor channel (accounting for only 15% of the decay), while the majority (~70%) of the excited-state population deactivates through a much faster, 800 femtosecond (fs) emissive pathway. rsc.org The ~30 ps timescale associated with isomerization is also present in protic solvents. rsc.orgrsc.org Furthermore, a significantly longer-lived component, with a timescale greater than 300 ps, appears in protic solvents, corresponding to an emissive state that can decay in parallel with excited-state proton transfer to the solvent. rsc.orgrsc.org

These ultrafast studies track the evolution of the chromophore's molecular population on the excited-state potential energy surface through characteristic spectral features, including ground-state bleaching (GSB), excited-state absorption (ESA), and stimulated emission (SE). nih.gov

Table 1: Excited-State Relaxation Dynamics of Biliverdin Dimethyl Ester (BVE) in Different Solvents

| Solvent Type | Decay Component | Lifetime | Contribution | Associated Process |

|---|---|---|---|---|

| Aprotic | 1 | ~2 ps | ~95% | Non-radiative decay |

| 2 | ~30 ps | Minor | Emissive decay / Incomplete isomerization | |

| Protic | 1 | ~800 fs | ~70% | Emissive decay |

| 2 | ~2 ps | ~15% | Non-radiative decay | |

| 3 | ~30 ps | - | Isomerization |

Data compiled from studies on biliverdin dimethyl ester (BVE). rsc.orgrsc.org

Light absorption provides the energy for the biliverdin chromophore to change its shape, a process known as photoisomerization. A key transformation is the Z/E isomerization around the double bond connecting the C15 and C16 atoms, which involves a flip of the D-ring of the tetrapyrrole structure. rsc.org Time-resolved studies on biliverdin dimethyl ester (BVE) have associated a minor decay pathway with a lifetime of about 30 ps with an incomplete isomerization process around this C15=C16 double bond. rsc.org

However, the photochemical reactivity is not limited to this single bond. Computational studies have revealed that the initial evolution of the excited state, directly after light absorption, is actually dominated by torsional motion around the C10-C11 bond. researchgate.net This holds true for biliverdin and related phytochromobilin chromophores, regardless of their initial configuration. researchgate.net This finding suggests that for the biologically crucial Z/E photoisomerization to occur specifically at the C15-C16 bond, interactions between the chromophore and its surrounding environment (such as the binding pocket of a protein) are essential to prevent the competing isomerization at the C10-C11 bond. researchgate.net The environment thus plays a decisive role in directing the isomerization pathway towards the functionally relevant C15-C16 bond. researchgate.net

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific reaction to the number of photons absorbed. The quantum yield of biliverdin photoisomerization is not constant but can depend significantly on the wavelength of the excitation light. researchgate.netnih.gov

While specific data for the biliverdin IX gamma isomer is sparse, studies on the closely related bilirubin (B190676) provide clear evidence of this wavelength dependence. For the (4Z, 15Z) → (4Z, 15E) configurational photoisomerization of bilirubin, the quantum yield generally decreases as the wavelength of irradiation increases, particularly for wavelengths longer than the molecule's absorption maximum. researchgate.netnih.gov This phenomenon has been described as an abrupt change in quantum yield once the resulting excitation becomes strongly localized in one of the two chromophores of the bilirubin molecule. researchgate.net

This wavelength dependence is a critical factor in photochemistry, as it implies that the outcome of a photoreaction can be controlled by the color of light used. nih.gov The variation in quantum yield with wavelength can be influenced by several factors, including the presence of multiple conformers in the ground state or different efficiencies of energy transfer between parts of the molecule upon excitation to different vibrational levels within an electronic state. researchgate.netnih.gov For instance, in bilirubin, the wavelength dependence of the photoisomerization quantum yield is consistent with an exciton (B1674681) coupling model where intramolecular energy transfer can occur between the two pyrromethenone chromophores in the excited state. nih.gov

Table 2: Example of Wavelength Dependence of Photocyclization Quantum Yield (Φ) for Bilirubin

| Excitation Wavelength (nm) | Relative Quantum Yield Trend |

|---|---|

| 457.9 | Lowest |

| 488.0 | Higher |

| 501.7 | Higher still |

| 514.5 | Highest (approx. equal to 528.7) |

This table illustrates the principle of wavelength dependence using data for the photocyclization of bilirubin to lumirubin, a related photo-process. The values show a clear trend of increasing quantum yield with increasing wavelength in this specific range. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| Biliverdin IX Gamma |

| Bilirubin-IXα |

| Biliverdin dimethyl ester (BVE) |

| Human serum albumin (HSA) |

| Phytochromobilin |

Molecular Interactions and Protein Binding of Biliverdin Ix Gamma Chromophore

Non-Covalent Association Mechanisms with Apoproteins

The stable and specific binding of the biliverdin (B22007) IX gamma chromophore within the protein scaffold is achieved through a combination of non-covalent forces. These interactions collectively create a unique microenvironment for the chromophore, influencing its geometry and, consequently, its spectral properties.

Analysis of Hydrophobic Interactions and Pi-Stacking

Hydrophobic interactions play a crucial role in the binding of the largely nonpolar biliverdin IX gamma chromophore. The tetrapyrrole backbone is nestled within a hydrophobic cavity of the apoprotein, shielded from the aqueous solvent. A specific and significant type of hydrophobic interaction observed is pi-stacking. This occurs between the pi-electron systems of the chromophore's pyrrole (B145914) rings and the aromatic side chains of amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.gov

These pi-stacking interactions can be categorized as either offset, where the aromatic side chain is parallel but slightly displaced relative to a pyrrole ring, or T-shaped, where the aromatic residue is perpendicular to the plane of the porphyrin-like structure. nih.gov These interactions are critical for stabilizing the chromophore in a specific conformation. For instance, in engineered monomeric Sandercyanin, aromatic residues are instrumental in stabilizing a rotated D-ring of the biliverdin chromophore. biorxiv.orgbiorxiv.orgresearchgate.net The removal or alteration of these pi-stacking interactions can lead to significant changes in the chromophore's electronic properties and, consequently, its spectral characteristics. nih.gov

Table 1: Key Hydrophobic and Pi-Stacking Interactions in Biliverdin-Binding Proteins

| Protein | Interacting Residues | Type of Interaction | Consequence |

|---|---|---|---|

| Sandercyanin (monomeric) | Aromatic residues | Pi-stacking | Stabilization of rotated D-ring of biliverdin. biorxiv.orgbiorxiv.orgresearchgate.net |

| H-NOX Domains | Phenylalanine | Off-set pi-stacking | Tunes redox potential and ligand affinity. nih.gov |

Characterization of Hydrogen Bonding Networks within Chromophore Binding Pockets

A network of hydrogen bonds provides specificity and contributes significantly to the binding affinity of the this compound. These bonds typically form between the propionate (B1217596) side chains of the chromophore and polar or charged amino acid residues of the apoprotein. Additionally, the lactam oxygens and pyrrole nitrogens of the biliverdin can act as hydrogen bond acceptors and donors, respectively.

Role of Solvent Molecules in Chromophore-Protein Interface Stability

Water molecules often play a crucial, mediating role in the stability of the chromophore-protein interface. They can bridge interactions between the biliverdin chromophore and the protein by forming hydrogen bonds with both. This is particularly evident in cases where direct hydrogen bonding between the chromophore and protein residues is not sterically favorable.

In studies of monomeric Sandercyanin, an increase in water-mediated polar contacts within the biliverdin-binding pocket was observed. biorxiv.orgbiorxiv.orgresearchgate.net These water molecules contribute to the stability of the complex but can also influence the chromophore's properties. For example, increased exposure of the chromophore to a protic environment, facilitated by water molecules, can lead to quenching of fluorescence. nih.gov Therefore, the precise positioning and number of water molecules at the interface are critical for both the structural integrity and the photophysical behavior of the biliprotein.

Structural Biology of Biliverdin IX Gamma-Protein Complexes

High-resolution structural information, primarily from X-ray crystallography, has been indispensable in elucidating the precise binding modes of the this compound within various proteins. frontiersin.orgresearchgate.net These studies provide a static yet detailed snapshot of the intricate interactions that govern the chromophore's function.

X-ray Crystallography of Bilin-Binding Proteins (e.g., Insecticyanin, Sandercyanin)

X-ray crystallography has been successfully employed to determine the three-dimensional structures of several bilin-binding proteins, including insecticyanins and, more recently, Sandercyanin. biorxiv.orgbiorxiv.orgresearchgate.net These structures reveal a common β-barrel fold that encapsulates the biliverdin chromophore, protecting it from the external environment and constraining its conformation.

In the case of Sandercyanin, a lipocalin protein, crystallographic studies of engineered monomeric forms have provided significant insights. biorxiv.orgbiorxiv.org These studies revealed that the biliverdin IXα chromophore binds non-covalently within the protein's hydrophobic pocket. biorxiv.org The high-resolution structures have allowed for the detailed mapping of the binding site and the identification of key residues involved in chromophore recognition and stabilization. biorxiv.orgbiorxiv.orgresearchgate.net

Ligand Binding Site Architecture and Specific Residue Interactions

The architecture of the ligand-binding site is exquisitely tailored to accommodate the this compound. The pocket is typically lined with a mosaic of hydrophobic and polar amino acid residues that engage in the non-covalent interactions described previously.

Conformational Adaptations of the Chromophore Upon Protein Encapsulation

The encapsulation of the this compound within a protein scaffold induces significant conformational changes, which are critical for the biological function of the holoprotein, particularly in photoreceptor proteins like phytochromes. These adaptations involve alterations in the geometry of the tetrapyrrole chain and are heavily influenced by specific interactions with the surrounding amino acid residues and water molecules.

Upon binding to a protein, the typically flexible biliverdin chromophore adopts a more defined conformation. In bacteriophytochromes, the chromophore is often held in a cyclic, ZZZssa (syn, syn, anti) conformation. nih.gov However, the precise geometry is subject to change, especially upon light absorption. Femtosecond time-resolved studies on bacteriophytochrome from Deinococcus radiodurans have revealed a rapid series of structural changes following photoexcitation. Within picoseconds of light absorption, the linkage between the B and C rings of the biliverdin chromophore planarizes. iucr.org This initial event is synchronized with movements of the C-ring's propionate groups and is followed by a rotation of the D-ring and movements of the A and C-rings. iucr.org This photoisomerization, specifically the Z to E isomerization around the C15=C16 double bond between the C and D rings, is the primary trigger for the large-scale conformational changes that propagate through the protein, leading to its altered signaling state (e.g., the Pr to Pfr transition). acs.org

The protein environment plays a crucial role in dictating these conformational preferences. Non-covalent interactions, such as aromatic stacking and hydrophobic interactions with amino acid residues in the binding pocket, stabilize the chromophore's conformation. nih.gov For instance, in mutated bacteriophytochromes, enhanced stacking interactions have been shown to stabilize a cyclic form of the chromophore over a more open form. nih.gov Furthermore, a network of hydrogen bonds between the chromophore (specifically its D-ring and C-propionate group), conserved amino acid residues like histidine and aspartate, and surrounding water molecules is actively involved in the photoactivation mechanism. iucr.org

These conformational shifts have a direct impact on the spectral properties of the chromophore. While the electrostatic effects from the protein may have a minimal effect on the spectral positions (absorption maxima), the conformational population of the chromophore significantly affects the relative intensities of its characteristic Q and Soret absorption bands. nih.gov In systems where biliverdin is bound non-covalently, such as in Sandercyanin, the protein can accommodate several ground state conformations of the chromophore within its binding pocket. This conformational promiscuity, primarily driven by the flexibility of the D-ring, correlates with rearrangements of amino acids in the protein matrix and leads to a modulation of spectral properties, including a broad far-red absorbance. nih.gov

Table 1: Conformational States and Adaptations of this compound

| Feature | Description | Key Findings | References |

| Ground State Conformation | The typical conformation adopted by the chromophore within the protein binding pocket in the dark state. | Often a cyclic ZZZssa conformation in bacteriophytochromes. Stabilized by non-covalent interactions. | nih.gov |

| Photoinduced Planarization | A rapid flattening of a portion of the chromophore structure immediately following light absorption. | The linkage between the B and C rings planarizes within 100 femtoseconds of photoexcitation. | iucr.org |

| D-Ring Rotation | The key isomerization event that triggers the protein's functional photocycle. | Rotation of the D-ring follows the initial planarization, leading to a Z-to-E isomerization at the C15=C16 bond. | iucr.orgacs.org |

| Influence of Protein Matrix | The role of the surrounding protein environment in stabilizing specific chromophore conformations. | Stacking interactions and a network of hydrogen bonds with amino acids and water molecules are critical. | nih.goviucr.orgnih.gov |

| Spectral Modulation | The effect of conformational changes on the absorption spectrum of the chromophore. | Conformational shifts, rather than direct electrostatic effects, primarily modulate the intensity of absorption bands. | nih.govnih.gov |

Distinction Between Covalent and Non-Covalent Chromophore Attachment

The attachment of the this compound to its apoprotein can occur through two distinct mechanisms: non-covalent interactions or the formation of a stable covalent bond. The nature of this linkage is fundamental to the stability, spectral properties, and function of the resulting holoprotein.

Non-Covalent Attachment: In some proteins, such as the lipocalin Sandercyanin, biliverdin binds non-covalently within a binding pocket. nih.gov This association is stabilized by a combination of forces, including:

Aromatic Stacking: Interaction between the planar pyrrole rings of the chromophore and aromatic amino acid residues of the protein.

Hydrophobic Interactions: The nonpolar regions of the chromophore are buried in a hydrophobic pocket, shielded from the aqueous solvent.

Hydrogen Bonding: A network of hydrogen bonds, often mediated by water molecules, can exist between the chromophore's propionate side chains and polar residues in the protein. nih.gov

A key characteristic of non-covalent binding is its reversibility. The chromophore can be stripped from the protein under denaturing conditions, such as treatment with guanidinium (B1211019) chloride. acs.org This type of binding allows for a degree of conformational flexibility, or "promiscuity," of the chromophore within the binding site, which can lead to varied spectroscopic signatures. nih.gov

Covalent Attachment: In many photoreceptor proteins, including the well-studied phytochromes, biliverdin is attached covalently. researchgate.netnih.gov This linkage typically involves the formation of a thioether bond between a cysteine residue of the protein and the chromophore. The reaction is a nucleophilic attack of the cysteine's thiol group on an electrophilic center of the biliverdin molecule. nih.govrsc.org

The specific site of attachment on the chromophore can vary. In many bacterial phytochromes, the covalent bond forms with the vinyl side chain of the A-ring of biliverdin. nih.gov Only bilins possessing this A-ring vinyl group are capable of forming this covalent bond; those with ethylidene or ethyl side chains at this position will only bind non-covalently. nih.gov The process of covalent attachment is often autocatalytic and can proceed through a two-step mechanism: an initial, reversible formation of a non-covalent protein-chromophore complex, followed by the irreversible formation of the thioether bond. acs.org In some engineered proteins, competition between two different cysteine residues for binding to the chromophore can occur, resulting in a mixture of protein-chromophore adducts. rsc.org

Covalent attachment provides a stable, permanent anchor for the chromophore, which is crucial for the efficient transfer of energy and conformational change required for the signaling function of photoreceptors. Unlike non-covalently bound chromophores, covalently attached biliverdin is not released upon protein denaturation. acs.org

Table 2: Comparison of Covalent and Non-Covalent Biliverdin Attachment

| Feature | Non-Covalent Attachment | Covalent Attachment | References |

| Nature of Interaction | Stabilized by hydrophobic forces, aromatic stacking, and hydrogen bonds. | Formation of a stable thioether (C-S) bond. | nih.govnih.gov |

| Key Residues | Involves aromatic and hydrophobic residues in a binding pocket. | Typically involves a specific Cysteine (Cys) residue. | nih.govrsc.org |

| Reversibility | Reversible; chromophore can be removed by denaturation. | Irreversible; chromophore remains attached upon denaturation. | acs.org |

| Binding Process | Direct association into the binding pocket. | Often a two-step process: initial non-covalent binding followed by bond formation. | acs.org |

| Chromophore Requirement | Less specific structural requirements for the chromophore. | Often requires a specific reactive group, e.g., a vinyl side chain on ring A. | nih.gov |

| Stability | Lower stability; potential for exchange between bound and free chromophore. | High stability, creating a permanent holoprotein. | nih.govacs.org |

Functional Roles of Biliverdin Ix Gamma Chromophore in Biological Systems

Role as a Chromophore in Photoreceptor Proteins

Biliverdin (B22007) IXγ is a key chromophore in a superfamily of photoswitching proteins that includes bacteriophytochromes (BphPs) and cyanobacteriochromes (CBCRs). mdpi.com These proteins act as molecular light switches, enabling organisms to perceive and respond to their light environment.

Bacteriophytochromes (BphPs) and Cyanobacteriochromes (CBCRs)

Bacteriophytochromes are red/far-red light-sensing photoreceptors found in a wide range of bacteria. nih.gov They utilize biliverdin IXα, a close relative of the IXγ isomer, as their chromophore. nih.gov This chromophore is covalently attached to the protein, and its light-induced isomerization triggers a conformational change in the protein, initiating a signaling cascade. The ability of BphPs to assemble with biliverdin, a readily available product of heme breakdown, suggests their ancestral role in the evolution of phytochrome-type photoreceptors. nih.gov

Cyanobacteriochromes, found in cyanobacteria, exhibit a remarkable diversity in their light absorption properties, covering the near-UV to the red portions of the spectrum. While many CBCRs naturally bind phycocyanobilin (PCB), a chromophore not present in mammalian cells, protein engineering efforts have successfully created CBCR variants that can incorporate biliverdin. mdpi.com This adaptation is significant for the development of optogenetic tools, as biliverdin is naturally present in mammalian cells. mdpi.com

Elucidation of Light-Sensing and Photoconversion Mechanisms (Pr/Pfr states)

The light-sensing function of phytochromes is centered around the reversible photoconversion of the chromophore between two stable states: a red-light-absorbing form (Pr) and a far-red-light-absorbing form (Pfr). The absorption of a photon by the biliverdin chromophore in the Pr state triggers a Z-to-E isomerization around a specific double bond within the tetrapyrrole structure. This initial photochemical event is followed by a series of structural rearrangements in the chromophore and the surrounding protein pocket. nih.gov

These molecular changes ultimately lead to large-scale conformational alterations in the protein dimer, including the transformation of a β-sheet region to an α-helix. nih.gov This structural transition modulates the activity of the output domain of the photoreceptor, which is often a histidine kinase, thereby controlling downstream cellular processes. nih.gov Computational studies have provided evidence that the biliverdin chromophore remains fully protonated in both the Pr and Pfr states, a crucial factor for its photochemical activity. nih.gov

Rational Engineering of Chromophore Selectivity in Photoreceptors for Bioimaging Applications

The intrinsic fluorescence of biliverdin-binding photoreceptors has made them attractive targets for the development of novel bioimaging probes. A significant area of research involves the rational engineering of these proteins to fine-tune their spectral properties and enhance their performance as fluorescent markers. By introducing specific mutations in the chromophore-binding pocket, scientists can alter the protein's selectivity for different chromophores and modulate its absorption and emission wavelengths.

For instance, researchers have successfully engineered a cyanobacteriochrome, originally specific for phycocyanobilin, to incorporate biliverdin with only a few mutations. mdpi.com This engineered variant not only binds the mammalian-compatible biliverdin but also exhibits unique ultrafast and reversible photoswitching dynamics. Such engineered photoreceptors hold great promise for in vivo imaging applications, offering the potential for non-invasive and spatiotemporally precise monitoring of cellular processes.

Contribution to Biological Pigmentation and Coloration

Beyond its role in light sensing, biliverdin and its isomers are responsible for a wide array of colors in the animal kingdom. The specific hue is determined by the conformation of the biliverdin molecule and its interactions with the binding protein.

Structural Basis of Coloration in Invertebrates (e.g., Insecticyanin in Manduca sexta)

In many insects, the characteristic blue or blue-green coloration is due to a class of proteins called insecticyanins. A well-studied example is the insecticyanin from the tobacco hornworm, Manduca sexta. This protein binds biliverdin IXγ, and the specific, non-covalent interactions within the binding pocket constrain the chromophore in a particular conformation that results in the vibrant blue color. The binding of biliverdin to the protein is essential for its stability and the resulting pigmentation.

Pigmentary Function in Vertebrates (e.g., Sandercyanin in Sander vitreus)

Biliverdin also serves as a pigment in vertebrates. For example, the blue-colored mucus of the walleye (Sander vitreus) contains a biliverdin-binding protein named sandercyanin. Similar to the insecticyanins, sandercyanin binds biliverdin and is responsible for the fish's distinct coloration. The interaction between the biliverdin chromophore and the protein is crucial for producing the specific blue hue.

Molecular Signaling Functions

The role of linear tetrapyrroles, such as biliverdin isomers, extends beyond their function as metabolic intermediates. Emerging research highlights their participation in complex molecular signaling cascades, influencing cellular behavior and adaptation in both prokaryotic and eukaryotic organisms.

Involvement in Bacterial Lifestyle Adaptations and Quorum Sensing (e.g., Pseudomonas aeruginosa)

The opportunistic pathogen Pseudomonas aeruginosa provides a compelling case for the signaling role of biliverdin isomers. This bacterium requires iron for survival and virulence and can switch to using heme as its primary iron source, a crucial adaptation for establishing chronic infections, particularly in the airways of cystic fibrosis patients. asm.orgnih.govnih.gov This switch from siderophore-mediated iron uptake to heme utilization is not merely a metabolic shift but is integrated with broader changes in bacterial behavior, including motility, biofilm formation, and virulence, which are regulated by quorum sensing (QS) networks. nih.gov

Research has revealed that the heme metabolites biliverdin IXβ (BVIXβ) and biliverdin IXδ (BVIXδ), rather than the IXα or IXγ isomers, function as key signaling molecules in P. aeruginosa. asm.orgnih.gov These isomers are produced when the bacterium internalizes and degrades heme using its heme oxygenase, HemO. researchgate.net The resulting BVIXβ and BVIXδ metabolites positively regulate the heme-dependent cell surface signaling cascade, acting as signaling and chemotactic molecules that help the bacterium adapt from a planktonic (free-swimming) to a sessile (biofilm-based) lifestyle. asm.orgnih.gov

Studies using allelic strains of P. aeruginosa unable to produce BVIXβ and BVIXδ demonstrated significant defects in heme-dependent growth, reduced swarming and twitching motility, and less robust biofilm formation. asm.orgnih.gov Notably, the addition of exogenous BVIXβ and BVIXδ could partially rescue these motility and biofilm defects, confirming their role as extracellular signaling molecules. asm.orgresearchgate.net

The influence of these biliverdin isomers extends to the intricate quorum-sensing networks that govern collective bacterial behavior. In laboratory conditions, strains deficient in producing these biliverdin metabolites showed significant increases in proteins related to the Pseudomonas quinolone signal (PQS) system, a key component of the QS network. asm.orgnih.gov Metabolite profiling confirmed elevated levels of PQS and related signaling molecules like NHQ, HHQ, and HQNO in these strains under specific conditions. nih.gov This suggests that biliverdin signaling is integrated with the established QS hierarchy, which also includes the las and rhl systems, to fine-tune the expression of virulence factors and coordinate the switch to a lifestyle characteristic of chronic infection. nih.gov

Table 1: Effects of Biliverdin IXβ and IXδ on Pseudomonas aeruginosa Phenotypes

| Phenotype | Observation in Strains Lacking BVIXβ/δ Production | Effect of Exogenous BVIXβ/δ Addition | Associated Signaling Pathway |

| Heme-Dependent Growth | Growth defect observed. asm.orgnih.gov | Partially rescues growth defect. | Heme utilization (Phu system) |

| Motility | Decreased swarming and twitching. asm.org | Partially rescues motility defects. asm.orgresearchgate.net | Chemosensory pathways, Type IV pili biogenesis |

| Biofilm Formation | Less robust biofilm formation. asm.orgnih.gov | Partially rescues biofilm defects. asm.orgresearchgate.net | Quorum Sensing (PQS, Las, Rhl) |

| Quorum Sensing | Increased levels of PQS pathway proteins and metabolites (e.g., PQS, HHQ). nih.govresearchgate.net | Modulates QS network activity. | Pseudomonas Quolone Signal (PQS) |

Proposed Roles in Intercellular Signaling Pathways (e.g., in plants)

In plants, the direct signaling roles of specific biliverdin isomers like IXγ are less defined, but evidence points towards a potential function for biliverdin and its metabolites in intercellular communication. Research has focused on bilirubin (B190676) (bilirubin IXα), a direct downstream product of biliverdin reduction, to understand the transport and physiological functions of these tetrapyrroles. oup.com

Studies in Arabidopsis have shown that bilirubin accumulates in specific locations within the plant, particularly in the plastids of root elongation regions, with lower concentrations found in other root and shoot tissues. oup.com This non-uniform distribution suggests a regulated system of transport and localization, which is a prerequisite for a signaling molecule. The accumulation of bilirubin, and by extension its precursor biliverdin, varies significantly between different cell types and tissues, such as its near absence in root caps (B75204) and guard cells compared to its concentration in root epidermal cells. oup.com

A proposed model suggests that chloroplasts and peroxisomes can actively exchange biliverdin, sharing a common pool of this tetrapyrrole. oup.com This hypothesis is supported by experiments where increased synthesis of bilirubin within chloroplasts led to a corresponding decrease in bilirubin levels within peroxisomes. oup.com This implies that the biliverdin precursor is transported between these organelles. Such intercellular and intracellular transport mechanisms are fundamental to signaling pathways, allowing a molecule synthesized in one location to exert an effect in another. While biliverdin's primary role in plants is as a precursor to phytochromobilin, the chromophore for phytochrome (B1172217) photoreceptors, its transport and the tissue-specific accumulation of its metabolites strongly suggest a potential, albeit not fully elucidated, role in intercellular signaling. oup.com

Advanced Research Methodologies for Biliverdin Ix Gamma Chromophore Investigation

Spectroscopic and Spectroelectrochemical Techniques

Spectroscopic and spectroelectrochemical methods are fundamental in characterizing the electronic and structural properties of the biliverdin (B22007) IX gamma chromophore. These techniques allow for the probing of its behavior in different states and environments, providing crucial data on its function.

Time-Resolved Absorption and Fluorescence Detection

Time-resolved absorption and fluorescence spectroscopy are powerful tools for studying the excited-state dynamics of the biliverdin IX gamma chromophore. These methods can track the fleeting changes that occur after the molecule absorbs light, revealing pathways of energy dissipation and photochemical reactions.

Recent studies have utilized femtosecond transient absorption spectroscopy to observe the rapid intersystem crossing in similar chromophores, a process that can occur on the picosecond timescale. researchgate.net For instance, in thionated coumarin (B35378) derivatives, a process that is negligible in their unthionated counterparts, fast intersystem crossing of approximately 10 ps was observed. researchgate.net The lifetimes of triplet excited states are highly dependent on the mechanism of intersystem crossing. researchgate.net

Fluorescence detection is also a key aspect of these studies. The development of near-infrared (NIR) fluorescent proteins, which utilize a biliverdin IXα chromophore, has opened new avenues for in vivo imaging. mdpi.com The spectral properties of these proteins are determined by the covalently bound biliverdin chromophore. mdpi.com The stability and fluorescence of these systems can be modulated by their environment, as seen in the GdnHCl denaturation studies of BphP1-FP and its variants. mdpi.com

The absorption spectra of biliverdin isomers are sensitive to their chemical environment. For example, the long-wavelength absorption band of biliverdin IX isomers shows a significant shift to longer wavelengths in the presence of strong acid. nih.gov This highlights the importance of environmental factors in spectroscopic measurements.

High-Field Electron Paramagnetic Resonance (EPR) for Radical Intermediates

High-field Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for the selective study of paramagnetic species, such as radical intermediates, without interference from diamagnetic components. acs.org This method is particularly powerful for elucidating the structures of these transient species in enzymatic reactions. acs.org

A significant advantage of high-field EPR over conventional X-band EPR is its enhanced g-tensor resolution, which allows for the precise measurement of the three principal values of the g-tensor. washington.edu This detailed information is crucial for understanding the chemical nature, protonation state, and conformation of the radical. washington.edu

In the study of the enzyme phycocyanobilin:ferredoxin oxidoreductase (PcyA), which catalyzes the reduction of biliverdin IXα, high-field EPR was instrumental in characterizing the paramagnetic radical intermediates formed during the reaction. acs.orgnih.gov By examining mutants of PcyA at high fields (130 and 406 GHz), researchers were able to identify a biliverdin radical with a very narrow g-tensor. acs.orgnih.gov This experimental data, combined with density-functional theory (DFT) computations, confirmed a reaction mechanism where the carbonyl oxygen atoms on both the A and D pyrrole (B145914) rings of the biliverdin radical are protonated. nih.gov

The application of high-field EPR is not limited to biological radicals but has also been used to characterize paramagnetic species in environmental samples, such as tar balls from oil spills. nih.gov This demonstrates the versatility of the technique in probing the electronic and structural environments of various paramagnetic entities. nih.gov

| Technique | Application | Key Findings |

| High-Field EPR | Characterization of biliverdin radical intermediates in PcyA | Determined the g-tensor values, confirming the protonation state of the radical. acs.orgnih.gov |

| High-Field EPR | General study of bioorganic radicals | Provides high resolution of g-tensors, revealing detailed electronic and geometric structure. washington.edu |

| High-Field EPR | Analysis of paramagnetic species in crude oil | Identified and characterized organic free radicals, vanadyl-porphyrin, and Mn(2+) complexes. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for investigating the conformation of the this compound and its interactions with surrounding molecules, particularly within protein binding pockets.

Solid-state NMR spectroscopy has emerged as a valuable tool for studying the structure, dynamics, and interactions of large biomolecular assemblies like nucleosomes at an atomic level. nih.gov This approach can provide residue-specific information on both the flexible and core regions of protein-histone complexes and can be used to map the binding sites of interacting proteins. nih.gov While not directly on biliverdin, this methodology holds promise for detailed studies of chromophore-protein interactions.

Solution NMR techniques are also widely used. For instance, NMR has been employed to study the interaction of α-synuclein with membranes by monitoring the reactivity of its lysine (B10760008) side chains. nih.gov Such approaches could be adapted to investigate the interactions between the biliverdin chromophore and its protein environment. Furthermore, advanced NMR methods allow for the precise measurement of coupling constants, providing detailed conformational information. nih.gov

In the context of phytochromes, which utilize biliverdin as a chromophore, NMR experiments have been used to probe the protonation state of the chromophore, although a consensus has not yet been reached. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide a powerful complement to experimental techniques, offering detailed insights into the dynamics and electronic properties of the this compound that are often inaccessible through experiments alone.

Molecular Dynamics (MD) Simulations of Chromophore-Protein Systems

Molecular dynamics (MD) simulations allow for the study of the behavior of individual proteins and their chromophores in their atomic environment. kit.edu These simulations can predict the behavior of these systems under various conditions and provide a deeper understanding of their complex dynamics. kit.edu

MD simulations have been used to investigate the stability of the chromophore binding pocket in bacteriophytochromes with different protonation states of the biliverdin IXα chromophore. nih.gov By analyzing the network of non-covalent interactions between the chromophore and the protein, researchers can assess the stability of different models. nih.gov For example, in the Pr state of a bacteriophytochrome, a histidine residue was found to be a stable hydrogen-bond acceptor for the pyrrole ring N-H atoms. nih.gov

Furthermore, MD simulations can guide protein engineering efforts. By predicting changes in the local chromophore interaction network and solvation, researchers have successfully engineered brighter and more photostable fluorescent proteins. biorxiv.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Excited States

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly well-suited for studying the electronic excited states of chromophores within a protein environment. In this approach, the chromophore is treated with a high level of quantum mechanical theory, while the surrounding protein and solvent are described by a more computationally efficient molecular mechanics force field.

QM/MM calculations have been instrumental in investigating the protonation states of the biliverdin IXα chromophore in phytochromes. nih.govnih.gov By computing absorption spectra for different protonation states and comparing them to experimental data, researchers have suggested that the protonated form of the chromophore is dominant in both the red- and far-red absorbing states. nih.govnih.gov These studies also indicate that a minor population with a deprotonated D-ring could contribute to the red-shifted tail in the absorption spectra. nih.govnih.gov

In the study of the enzyme PcyA, QM/MM calculations were used to investigate the most probable protonation states of the active site amino acids and the bound biliverdin substrate. nih.gov These calculations suggested that a hydronium ion proposed by neutron diffraction studies is energetically unfavorable and that the C-ring of the biliverdin is not protonated. nih.gov

The accuracy of QM/MM calculations is continually improving, with methods like complete active space perturbation theory (CASPT2) being employed to model absorption and fluorescence properties with greater precision. nih.gov These advanced methods allow for a more detailed understanding of the effect of the protein environment on the excited-state potential energy surface of the chromophore. nih.gov

| Computational Method | System Studied | Key Insights |

| MD Simulations | Bacteriophytochrome with biliverdin IXα | Assessed the stability of the chromophore binding pocket with different protonation states. nih.gov |

| MD Simulations | Green Fluorescent Protein | Guided the engineering of a brighter and more photostable variant. biorxiv.org |

| QM/MM Calculations | Bacteriophytochrome with biliverdin IXα | Investigated the effect of protonation states on absorption spectra. nih.govnih.gov |

| QM/MM Calculations | PcyA-biliverdin IXα complex | Determined the most probable protonation states of the active site and substrate. nih.gov |

| QM/MM Calculations | Green-absorbing proteorhodopsin | Studied the primary photochemical reaction and the mechanism of photoisomerization. rsc.org |

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure and Spectral Prediction

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become powerful computational tools for investigating the electronic structure and spectroscopic properties of the biliverdin IXγ chromophore and its isomers. These methods offer a balance between computational cost and accuracy, making them suitable for studying large biomolecular systems. nih.govmdpi.com

DFT is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT can calculate the structural and energetic properties of the biliverdin chromophore with considerable accuracy. This includes predicting the most stable conformations of the flexible tetrapyrrole backbone and the effects of substituent groups on its geometry.

TD-DFT extends this methodology to excited states, allowing for the prediction of electronic absorption spectra. mdpi.comjoshuagoings.com This is particularly valuable for understanding the light-absorbing properties of biliverdin and how they are modulated by the protein environment. For instance, TD-DFT calculations can be used to simulate the UV-Vis spectrum of biliverdin, providing insights into the nature of the electronic transitions that give rise to its characteristic absorption bands. researchgate.netnih.gov

Researchers have employed DFT and TD-DFT to explore several key aspects of biliverdin chromophores:

Protonation States: The nitrogen atoms within the pyrrole rings of biliverdin can exist in different protonation states. DFT calculations can help determine the most likely protonation form of the chromophore within a specific environment, which is crucial as it significantly influences the electronic structure and absorption spectrum. nih.govjyu.fi

Conformational Analysis: The flexible nature of the biliverdin molecule allows it to adopt various conformations. DFT can be used to calculate the relative energies of these different conformations, identifying the most stable structures.

Spectral Tuning: By combining DFT with quantum mechanics/molecular mechanics (QM/MM) approaches, researchers can model the biliverdin chromophore within its protein binding pocket. This allows for the investigation of how specific amino acid residues interact with the chromophore and influence its absorption properties. researchgate.net TD-DFT calculations within a QM/MM framework can predict how these interactions shift the absorption maxima, explaining the diverse colors observed in biliproteins.

Excited State Properties: TD-DFT provides information about the energies and characteristics of the excited states of biliverdin. This is fundamental for understanding the photochemistry of biliverdin-containing photoreceptors, such as bacteriophytochromes. nih.govresearchgate.net

The accuracy of DFT and TD-DFT predictions is dependent on the choice of the exchange-correlation functional and the basis set. nih.govmdpi.com Various functionals have been benchmarked for their performance in predicting the properties of biochromophores, and careful selection is necessary to obtain reliable results. nih.gov Despite some limitations, particularly in describing charge-transfer states, DFT and TD-DFT remain indispensable tools for elucidating the complex relationship between the structure and function of the biliverdin IXγ chromophore at a molecular level. nih.gov

Biochemical and Genetic Engineering Methodologies

Recombinant Production and Purification of Biliverdin Isomers (e.g., in E. coli)

The availability of pure biliverdin isomers is crucial for detailed biochemical and biophysical studies. While biliverdin IXα is commercially available, obtaining other isomers like β, γ, and δ has traditionally been challenging due to low yields from chemical synthesis methods. dntb.gov.uanih.gov Recombinant production in microorganisms, particularly Escherichia coli, has emerged as a scalable and efficient alternative. nih.govfrontiersin.orgresearchgate.net

The general strategy involves the co-expression of a heme oxygenase (HO) enzyme with a specific isomeric preference in an E. coli strain. Heme oxygenases are responsible for the oxidative cleavage of heme to produce biliverdin. Different HOs cleave the heme macrocycle at different meso-carbon bridges, leading to the formation of specific biliverdin isomers.

A typical recombinant production and purification workflow includes the following steps:

Strain and Plasmid Construction: An E. coli strain, often BL21 or its derivatives, is transformed with an expression vector containing the gene for the desired heme oxygenase. researchgate.net For instance, heme oxygenase from Pseudomonas aeruginosa (HemO) can be used to produce biliverdin IXβ and IXδ isomers. dntb.gov.uanih.gov

Culture and Induction: The recombinant E. coli are cultured in a suitable medium. The expression of the heme oxygenase is then induced, often by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). To enhance the yield of biliverdin, the culture medium can be supplemented with hemin, the substrate for heme oxygenase. nih.gov

Extraction of Biliverdin: After a period of incubation, the biliverdin isomers are extracted from the culture supernatant. This is often performed in dim light to prevent photoisomerization. nih.govfrontiersin.org A common method involves acidifying the supernatant and using solid-phase extraction with a C18 resin. nih.govfrontiersin.org

Purification: The extracted biliverdin isomers are then purified using chromatographic techniques. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column is a widely used method for separating the different isomers. creative-proteomics.com

Validation: The purity and identity of the purified biliverdin isomers are confirmed using methods such as liquid chromatography-mass spectrometry (LC-MS/MS). dntb.gov.uanih.gov

This recombinant approach offers several advantages over chemical synthesis, including higher yields, the use of less toxic reagents, and the potential for large-scale production. dntb.gov.uanih.gov Researchers have successfully increased the yields of biliverdin IXβ and -δ isomers by over 300-fold compared to chemical oxidation methods. dntb.gov.uanih.gov

| Parameter | Description | Reference |

| Host Organism | Escherichia coli (e.g., BL21, Nissle) | nih.govfrontiersin.orgresearchgate.net |

| Key Enzyme | Heme Oxygenase (HO) | dntb.gov.uanih.govresearchgate.net |

| Substrate | Heme (Hemin) | nih.gov |

| Extraction Method | Solid-Phase Extraction (C18) | nih.govfrontiersin.org |

| Purification Method | High-Performance Liquid Chromatography (HPLC) | creative-proteomics.com |

| Validation | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | dntb.gov.uanih.gov |

In Vitro Chromophore Assembly Assays

In vitro chromophore assembly assays are essential experimental procedures used to study the incorporation of a chromophore, such as biliverdin, into its corresponding apoprotein to form a functional holoprotein. These assays are critical for understanding the mechanism of chromophore binding, the specificity of the interaction, and the factors that influence the assembly process.

A typical in vitro chromophore assembly assay involves the following components:

Purified Apophytochrome: The protein component of the phytochrome (B1172217), devoid of its chromophore, is produced recombinantly and purified.

Purified Biliverdin Chromophore: The biliverdin isomer of interest is obtained either commercially or through recombinant production and purification as described previously.

Reaction Buffer: A buffer solution that provides the optimal pH and ionic strength for the assembly reaction.

The assembly process is typically initiated by mixing the apophytochrome and the biliverdin chromophore in the reaction buffer. The progress of the assembly can be monitored using various spectroscopic techniques. The formation of the holoprotein is often accompanied by a significant change in the absorption spectrum, with the appearance of a characteristic absorbance peak in the visible or near-infrared region, corresponding to the covalently attached chromophore.

These assays are instrumental in:

Characterizing Phytochrome Assembly: They allow for the determination of the kinetics and thermodynamics of chromophore binding.

Assessing Chromophore Specificity: By attempting to assemble the apophytochrome with different biliverdin isomers or other related tetrapyrroles, researchers can investigate the specificity of the chromophore-binding pocket.

Studying the Role of Accessory Proteins: In some cases, the efficient assembly of the chromophore requires the presence of other enzymes, such as ferredoxin-dependent bilin reductases. In vitro assays can be used to dissect the roles of these accessory proteins.

Evaluating the Effects of Mutations: These assays are crucial in conjunction with site-directed mutagenesis to assess how specific amino acid changes in the apoprotein affect chromophore binding and the properties of the resulting holoprotein.

Site-Directed Mutagenesis for Investigating Chromophore-Protein Interactions

Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific, targeted mutations into a DNA sequence. In the context of the biliverdin IXγ chromophore, this technique is invaluable for probing the interactions between the chromophore and its protein environment. By systematically replacing amino acid residues in the chromophore-binding pocket of a biliprotein, researchers can elucidate the functional role of individual residues in chromophore binding, spectral tuning, and photoconversion. nih.gov

The process of site-directed mutagenesis typically involves:

Identification of Target Residues: Based on the three-dimensional structure of the holoprotein or sequence alignments with related proteins, specific amino acid residues in the vicinity of the chromophore are selected for mutation.

Introduction of the Mutation: A variety of methods, most commonly based on the polymerase chain reaction (PCR), are used to alter the coding sequence of the gene for the apoprotein.